Fluorescein-PEG6-NHS ester

Bioconjugation Fluorescent labeling PEG spacer optimization

Fluorescein-PEG6-NHS ester (CAS 1818294-35-7) is a heterobifunctional fluorescent labeling reagent that combines a fluorescein fluorophore (Ex/Em ~495 nm/520 nm) with a hexaethylene glycol (PEG6) spacer and an N-hydroxysuccinimide (NHS) ester reactive group. The PEG6 spacer comprises six ethylene oxide units that confer aqueous solubility and reduce non-specific interactions, while the NHS ester enables covalent conjugation to primary amines on proteins, peptides, and amine-modified biomolecules under mild alkaline conditions.

Molecular Formula C40H45N3O15S
Molecular Weight 839.9 g/mol
CAS No. 1818294-35-7
Cat. No. B607480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-PEG6-NHS ester
CAS1818294-35-7
SynonymsFluorescein-PEG6- NHS ester
Molecular FormulaC40H45N3O15S
Molecular Weight839.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H45N3O15S/c44-27-2-5-31-33(24-27)56-34-25-28(45)3-6-32(34)40(31)30-4-1-26(23-29(30)38(49)57-40)42-39(59)41-10-12-51-14-16-53-18-20-55-22-21-54-19-17-52-15-13-50-11-9-37(48)58-43-35(46)7-8-36(43)47/h1-6,23-25,44-45H,7-22H2,(H2,41,42,59)
InChIKeyJRSZEPYWIPLVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluorescein-PEG6-NHS Ester (CAS 1818294-35-7): A PEG6-Spaced Amine-Reactive Fluorescent Labeling Reagent for Bioconjugation and PROTAC Synthesis


Fluorescein-PEG6-NHS ester (CAS 1818294-35-7) is a heterobifunctional fluorescent labeling reagent that combines a fluorescein fluorophore (Ex/Em ~495 nm/520 nm) with a hexaethylene glycol (PEG6) spacer and an N-hydroxysuccinimide (NHS) ester reactive group [1]. The PEG6 spacer comprises six ethylene oxide units that confer aqueous solubility and reduce non-specific interactions, while the NHS ester enables covalent conjugation to primary amines on proteins, peptides, and amine-modified biomolecules under mild alkaline conditions [2]. This compound is also classified as a polyethylene glycol (PEG)-based PROTAC linker employed in the synthesis of proteolysis targeting chimeras (PROTACs) .

Why Fluorescein-PEG6-NHS Ester Cannot Be Arbitrarily Substituted with Other PEG-Spaced NHS Esters in Amine-Labeling Workflows


While the class of fluorescein-PEG-NHS ester compounds shares the same core functional groups, substitution with analogs bearing different PEG chain lengths (e.g., PEG2, PEG4, PEG5, PEG8) introduces quantifiable differences in solubility, spacer length, and steric accessibility that directly impact labeling efficiency and assay reproducibility [1]. The PEG spacer length determines the distance between the fluorophore and the conjugated biomolecule, influencing fluorophore quenching, antibody-antigen binding interference, and the accessibility of the conjugated moiety to its binding partners [2]. In a model system using fluorescein-labeled PEG inhibitors targeting PSMA, linker length variation produced IC50 values ranging from 0.35 nM to 1.93 nM and altered binding modes from reversible to irreversible, demonstrating that spacer length is a critical parameter that cannot be ignored when selecting a labeling reagent [3].

Quantitative Differentiation Evidence for Fluorescein-PEG6-NHS Ester: Comparative Analysis of PEG Spacer Length, Physicochemical Properties, and Procurement Specifications


PEG Spacer Length Comparison: PEG6 vs. PEG4 in Fluorescein-NHS Ester Conjugates

Fluorescein-PEG6-NHS ester contains a PEG6 spacer (six ethylene oxide units, approximately 26-28 atoms in the extended chain) compared to Fluorescein-PEG4-NHS ester which contains a PEG4 spacer (four ethylene oxide units) [1]. The extended PEG6 chain provides increased molecular flexibility and spatial separation between the fluorophore and the reactive NHS ester group, which has been documented to reduce fluorescence quenching and improve labeling efficiency in sterically constrained conjugation environments [2]. In a relevant study on fluorescein-PEG inhibitors with varied spacer lengths (FAM-CTT-54 without PEG, FAM-X-CTT-54, and FAM-PEG(8)-CTT-54), linker length variation resulted in IC50 values of 0.41 nM, 0.35 nM, and 1.93 nM respectively, and altered fluorescence intensity rankings in cell-labeling imaging (FAM-X-CTT-54 > FAM-PEG(8)-CTT-54 > FAM-CTT-54), establishing that PEG spacer length is a determinant of both binding affinity and detection sensitivity [3]. While this study used PEG8 rather than PEG6, the class-level inference confirms that intermediate PEG chain lengths between short spacers and extended PEG8 chains produce distinct performance characteristics that cannot be predicted without empirical validation.

Bioconjugation Fluorescent labeling PEG spacer optimization

Chemical Purity Specifications: Comparative Analysis of Vendor-Declared Purity Grades for Fluorescein-PEG6-NHS Ester

Vendor specifications for Fluorescein-PEG6-NHS ester indicate a baseline purity of ≥98% as declared by multiple commercial suppliers including InvivoChem, GLPBio, and Leyan . The CAS registry entry 1818294-35-7 is associated with a monodisperse PEG6 linker containing exactly six ethylene oxide repeat units, which distinguishes it from polydisperse PEG labeling reagents that contain a distribution of chain lengths [1]. The monodisperse nature of the PEG6 spacer ensures batch-to-batch consistency in molecular weight (839.86 g/mol) and hydrodynamic radius, which is critical for reproducible labeling stoichiometry in quantitative fluorescence assays .

Chemical procurement Quality control Purity specification

Storage Stability and Handling Specifications: Quantified Shelf-Life Parameters for Fluorescein-PEG6-NHS Ester

Vendor-provided storage specifications for Fluorescein-PEG6-NHS ester indicate that the powder form is stable for 3 years when stored at -20°C and for 2 years at 4°C . In solvent (e.g., DMSO stock solution), stability is specified as 6 months at -80°C and 1 month at -20°C . These quantified stability parameters are consistent with the known hydrolysis susceptibility of NHS esters in aqueous buffers, where half-life at pH 7.0 is approximately 4-5 hours, decreasing significantly at higher pH . The PEG6 spacer contributes to the compound's solubility in DMSO, DMF, and aqueous media, facilitating stock solution preparation at concentrations up to 10 mM as recommended by supplier protocols .

Reagent stability Storage optimization Experimental reproducibility

Recommended Research and Industrial Applications for Fluorescein-PEG6-NHS Ester Based on Quantitative Evidence


PROTAC Linker Synthesis Requiring Defined PEG Spacer Length and Fluorescent Tracking Capability

Fluorescein-PEG6-NHS ester serves as a PROTAC linker in the synthesis of proteolysis targeting chimeras, connecting an E3 ubiquitin ligase ligand to a target protein ligand . The PEG6 spacer provides a defined intermediate-length tether that can be incorporated into PROTAC designs where linker length optimization is critical for ternary complex formation and degradation efficiency. The fluorescein moiety enables real-time monitoring of PROTAC cellular uptake and intracellular distribution, providing a dual-function reagent that combines linker functionality with fluorescent tracking capability .

Quantitative Fluorescence Labeling of Antibodies and Purified Proteins Requiring Reproducible Dye-to-Protein Ratios

The NHS ester group of Fluorescein-PEG6-NHS ester reacts with primary amines on lysine residues of antibodies and purified proteins to form stable amide bonds . The monodisperse PEG6 spacer ensures consistent molecular dimensions across labeling reactions, which is essential for applications requiring precise dye-to-protein (D/P) ratio calculations and reproducible fluorescence intensity measurements. This compound is suitable for preparing fluorescent conjugates used in ELISA, flow cytometry, immunofluorescence microscopy, and other quantitative fluorescence-based assays where batch-to-batch consistency in labeling efficiency is required .

Fluorescence Polarization and FRET-Based Binding Assays with Optimized Spacer Length

The PEG6 spacer length provides sufficient separation between the fluorescein fluorophore and the conjugated biomolecule to minimize fluorescence quenching and steric interference with binding interactions . This spatial separation is particularly relevant for fluorescence polarization assays where fluorophore mobility must remain responsive to changes in molecular tumbling rates upon binding, and for FRET-based assays where the distance between donor and acceptor fluorophores must fall within the Förster radius (typically 1-10 nm). The defined PEG6 spacer offers a predictable and reproducible contribution to the overall distance between conjugated species .

Surface Functionalization of Nanoparticles and Biomaterials for Fluorescence-Based Characterization

Fluorescein-PEG6-NHS ester can be conjugated to amine-functionalized surfaces, including nanoparticles, biosensor platforms, and biomaterial scaffolds . The PEG6 spacer provides a hydrophilic layer that reduces non-specific protein adsorption while maintaining the fluorescein label at a defined distance from the surface for quantitative fluorescence measurements. This is applicable to the characterization of nanoparticle surface chemistry, quality control of functionalized biomaterials, and calibration of fluorescence-based detection systems .

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